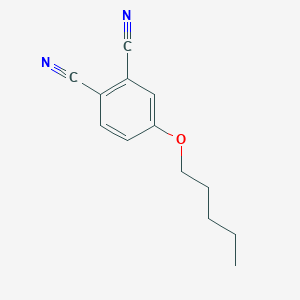
2-(4-Aminophenyl)-1,3-benzoxazol-6-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine involves several chemical reactions, showcasing the compound's versatility in organic synthesis. For example, a novel method for synthesizing 2,6-bis(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole, which shares a similar structural motif, utilizes 1,2,3-trichlorobenzene as the starting material through processes including nitration, substitution, hydrogenation, and condensation, highlighting the complexity and creativity in synthesizing benzoxazole derivatives (Cheng, Hua, & Lin, 2003).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, closely related to 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine, has been extensively studied. For instance, the synthesis and structural analysis of [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine reveal the significance of nitrogen atoms in linking benzoxazole groups, which plays a crucial role in the molecule's stability and reactivity. Ab initio calculations help in understanding the stable structures, further underlined by X-ray diffraction analyses of the compound in various media (Téllez et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving benzoxazole derivatives are vital for exploring the reactivity and potential applications of 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine. A study on the oxidative amination of benzoxazoles, catalyzed by tetraalkylammonium halides, showcases the synthetic versatility of benzoxazole compounds through electrochemically promoted coupling, leading to the formation of 2-aminobenzoxazoles. This process highlights the efficient and environmentally friendly approach to synthesizing aminobenzoxazole derivatives (Gao et al., 2014).
Physical Properties Analysis
The physical properties of 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine and related compounds, such as melting points and solubility, are crucial for understanding their stability and application potential. For example, the synthesis of 2,6-Di(p-aminophenyl) benzo-[1,2-d;5,4-d']-bisoxazoles discusses the product's thermal analysis, indicating a high melting point, which suggests thermal stability, an important characteristic for various applications (Meng, 2006).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other compounds and stability under various conditions, is essential for the application of 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine. The study on carbopalladation of nitriles for synthesizing 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives illustrates the compound's chemical versatility and potential in creating complex heterocyclic structures through palladium-catalyzed annulation (Tian, Pletnev, & Larock, 2003).
Applications De Recherche Scientifique
1. Antimicrobial Agents
- Application Summary: A series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .
- Methods of Application: The compounds were synthesized and their structures were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data . The antimicrobial activity was evaluated against clinically relevant pathogens S. aureus and E. coli .
- Results: The results revealed that compounds SC06, SC09, TS05, and TS07 have potent antibacterial activity against both Gram-positive and Gram-negative strains . Compound TS05 displayed the most potent activity with MIC values of 3.91, 7.81, and 1.56 µg/ml against S. aureus, E. coli, and P. aeruginosa, respectively .
2. Synthesis of Amino Acids and Peptides
- Application Summary: The combination of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .
- Results: The method resulted in the successful synthesis of BTH and AP-BTH C-terminal modified amino acids and peptides .
3. Synthesis of Aromatic Copolyimides
- Application Summary: A new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids . This monomer was used to synthesize a series of copolyimide films containing bi-benzimidazole moieties .
- Methods of Application: The films were prepared by the reaction of pyromellitic dianhydride (PMDA), 4,4’-oxydianiline (ODA) and BAPBBI with various molar ratios .
- Results: The combination of polybenzimidazole and polyimide by introducing BAPBBI into the main chains resulted in the enhancement in the thermal stability and the mechanical properties . These polyimides exhibited a higher glass transition temperature of 408–438 °C and an initial thermal decomposition of 550–580 °C .
4. Fermentative Production of Biopolyurea
- Application Summary: The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA) was produced by fermentation using genetically engineered Escherichia coli . This diamine is a potential monomer for polymers and advanced materials .
- Methods of Application: 4APEA was purified from culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas .
- Results: The decomposition temperatures for 10% weight loss (Td10) of the synthesized polyureas were 276°C and 302°C, respectively . These polyureas exhibited excellent thermostability and are expected to be useful for the industrial production of heat-resistant polymer materials .
5. Synthesis of Aromatic Copolyimides
- Application Summary: A new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids . This monomer was used to synthesize a series of copolyimide films containing bi-benzimidazole moieties .
- Methods of Application: The films were prepared by the reaction of pyromellitic dianhydride (PMDA), 4,4’-oxydianiline (ODA) and BAPBBI with various molar ratios .
- Results: The combination of polybenzimidazole and polyimide by introducing BAPBBI into the main chains resulted in the enhancement in the thermal stability and the mechanical properties . These polyimides exhibited a higher glass transition temperature of 408–438 °C and an initial thermal decomposition of 550–580 °C .
6. Fermentative Production of Biopolyurea
- Application Summary: The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA) was produced by fermentation using genetically engineered Escherichia coli . This diamine is a potential monomer for polymers and advanced materials .
- Methods of Application: 4APEA was purified from culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas .
- Results: The decomposition temperatures for 10% weight loss (Td10) of the synthesized polyureas were 276°C and 302°C, respectively . These polyureas exhibited excellent thermostability and are expected to be useful for the industrial production of heat-resistant polymer materials .
Safety And Hazards
The safety data sheet for a similar compound, 4-Aminophenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .
Orientations Futures
The compound and its derivatives have been studied for their antimicrobial activity, suggesting potential applications in treating infectious diseases . A novel Cu(II) complex with the 2-(4-aminophenyl)benzothiazole pharmacophore has been synthesized, characterized, and evaluated for its in vitro biological activity, indicating potential future directions in the development of new therapeutic agents .
Propriétés
IUPAC Name |
2-(4-aminophenyl)-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKFNGCWUPNUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337471 | |
| Record name | 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-1,3-benzoxazol-6-amine | |
CAS RN |
16363-53-4 | |
| Record name | 2-(4-Aminophenyl)-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)


![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)




![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)

